molecular formula C14H10F3NOS B5669942 {2-amino-5-[(trifluoromethyl)thio]phenyl}(phenyl)methanone

{2-amino-5-[(trifluoromethyl)thio]phenyl}(phenyl)methanone

Cat. No.: B5669942
M. Wt: 297.30 g/mol
InChI Key: OAODHSFREDSFTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{2-amino-5-[(trifluoromethyl)thio]phenyl}(phenyl)methanone is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. This compound is also known as "ATPM" and has a molecular formula of C14H10F3NOS. The purpose of

Scientific Research Applications

ATPM has been found to have potential applications in various research fields such as medicinal chemistry, drug discovery, and cancer research. ATPM has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to have antimicrobial and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of ATPM involves the inhibition of various enzymes and proteins that are involved in cell proliferation, angiogenesis, and inflammation. ATPM has been found to inhibit the activity of VEGFR-2, a protein that is involved in angiogenesis. It has also been found to inhibit the activity of COX-2, an enzyme that is involved in inflammation.
Biochemical and Physiological Effects:
ATPM has been found to have both biochemical and physiological effects. Biochemically, ATPM has been shown to inhibit the activity of various enzymes and proteins that are involved in cell proliferation, angiogenesis, and inflammation. Physiologically, ATPM has been found to induce apoptosis in cancer cells and inhibit angiogenesis, which can lead to the inhibition of tumor growth.

Advantages and Limitations for Lab Experiments

One of the advantages of using ATPM in lab experiments is its potential to inhibit the growth of cancer cells. This makes it a promising compound for cancer research. However, one of the limitations of using ATPM is its low solubility in water, which can make it difficult to work with in lab experiments.

Future Directions

There are several future directions for ATPM research. One direction is to investigate its potential as a therapeutic agent for cancer treatment. Another direction is to explore its antimicrobial and anti-inflammatory properties for potential use in treating infections and inflammatory diseases. Additionally, further research is needed to optimize the synthesis method of ATPM and improve its solubility in water for easier use in lab experiments.

Synthesis Methods

The synthesis of ATPM involves the reaction of 2-amino-5-(trifluoromethyl)thiophenol with benzoyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain pure ATPM. The yield of ATPM is reported to be around 70%.

Properties

IUPAC Name

[2-amino-5-(trifluoromethylsulfanyl)phenyl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NOS/c15-14(16,17)20-10-6-7-12(18)11(8-10)13(19)9-4-2-1-3-5-9/h1-8H,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAODHSFREDSFTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)SC(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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